1-氨基-3-(二苄基氨基)丙醇-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

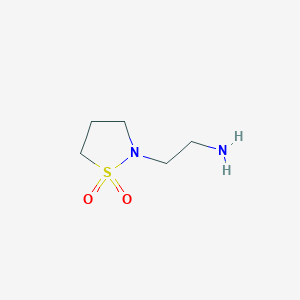

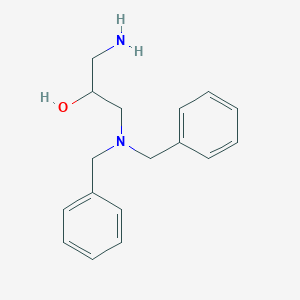

1-Amino-3-(dibenzylamino)propan-2-ol is a compound that can be synthesized from α-amino acids and has been studied for its potential as a building block in organic synthesis. The compound is related to a class of substances that have been explored for their pharmacological properties, such as beta-adrenergic blocking capabilities, and for their utility in creating more complex chemical structures like amino lactones and hydroxy-piperidin-2-ones .

Synthesis Analysis

The synthesis of related compounds, such as α-(dibenzylamino) aldehydes, involves the reaction with ethynylmagnesium bromide to produce propargylic 1,2-amino alcohols. These reactions occur at low temperatures and result in good yields and diastereomeric ratios, with anti diastereomers typically being the major product . Additionally, the synthesis of 1-(aryloxy)-3-[(amido)alkyl]amino]propan-2-ols has been described, where variations in the aryl and amidic groups have been explored to modulate the pharmacological activity of the compounds .

Molecular Structure Analysis

The molecular structure of related dibenzylamino compounds has been elucidated using techniques such as NMR spectroscopy and single-crystal X-ray analysis. These studies have helped in assigning the stereochemistry of the compounds, which is crucial for understanding their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The dibenzylamino moiety in these compounds is a versatile functional group that can participate in further chemical transformations. For instance, α-dibenzylamino aldehydes have been used to synthesize anti-amino propargyl alcohols, which can then be converted into syn amino alcohols. These intermediates are valuable for the production of enantiopure amino lactones and hydroxy-piperidin-2-ones, demonstrating the utility of the dibenzylamino group in complex chemical syntheses .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Amino-3-(dibenzylamino)propan-2-ol are not detailed in the provided papers, the properties of similar compounds suggest that they are likely to be solid at room temperature and may exhibit interesting conformational behavior due to the presence of the dibenzylamino group. The stereochemistry and substituents on the compound can significantly influence its physical properties, such as solubility and melting point, as well as its chemical reactivity .

科学研究应用

衍生物和立体化学的合成

1-氨基-3-(二苄基氨基)丙醇-2-醇衍生物因其立体化学性质而受到探索。例如,二苄基氨基-1-甲基环己烷-1-醇和二苄基氨基-1-三氟甲基环己烷-1-醇异构体被合成,并使用核磁共振波谱和单晶 X 射线分析研究了它们的立体化学。这项研究强调了这些化合物在溶液相和固态中不寻常的构象行为(Jones 等,2016)。

席夫碱衍生物的结构研究

对 1-氨基-3-(二苄基氨基)丙醇-2-醇的席夫碱衍生物进行的研究提供了对这些化合物的平衡结构和电子性质的见解。该研究采用密度泛函理论 (DFT) 优化几何和实验 SC-XRD 结构来研究这些衍生物。这项研究提供了对这些化合物中分子结构和相互作用的更深入理解(Khalid 等,2018)。

均丙基氨基醇的合成

1-氨基-3-(二苄基氨基)丙醇-2-醇也已被用于合成均丙基氨基醇。这些化合物可用作各种合成目标的多功能中间体,如 γ-氨基-β-羟基-酮和 1,7-二氨基-2,6-二醇,显示了该化合物在有机合成中的重要性(Andrés 等,2006)。

手性合成子的开发

源自 1-氨基-3-(二苄基氨基)丙醇-2-醇的 α-二苄基氨基醛的研究导致了手性合成子的开发。这些合成子对于生产对映纯氨基内酯和羟基-哌啶-2-酮至关重要,证明了该化合物在立体选择性合成中的效用(Andrés 等,2006)。

碳钢的缓蚀

源自 1-氨基-3-(二苄基氨基)丙醇-2-醇的叔胺已被合成并检测其在抑制碳钢腐蚀中的性能。这些化合物表现出显着的抑制效率,突出了它们在腐蚀科学中的潜在应用(Gao 等,2007)。

属性

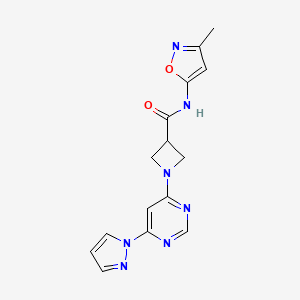

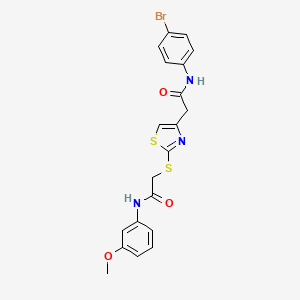

IUPAC Name |

1-amino-3-(dibenzylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c18-11-17(20)14-19(12-15-7-3-1-4-8-15)13-16-9-5-2-6-10-16/h1-10,17,20H,11-14,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQYAQYASJFMFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester](/img/structure/B2533163.png)

![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2533169.png)

![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)

![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2533176.png)

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)